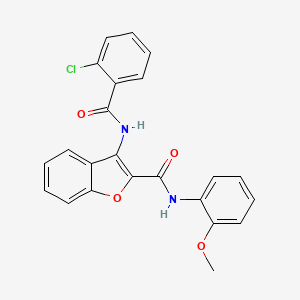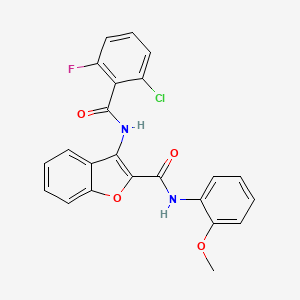
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as CMB-2, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. CMB-2 is a member of the benzamido-benzofuran family of compounds and is composed of a benzamido group, a benzofuran group, and a carboxamide group. CMB-2 has been found to possess a range of unique properties that make it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in a variety of scientific fields. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties, making it a potential candidate for the treatment of various diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been studied for its potential applications in cancer research, as it has been found to possess strong cytotoxic and apoptotic activities.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects by binding to various intracellular targets, such as enzymes and receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and inhibit the activity of enzymes involved in the synthesis of proinflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and activate certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess a range of biochemical and physiological effects. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, which may be beneficial in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been found to possess strong cytotoxic and apoptotic activities, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is an attractive compound for scientific research due to its unique properties. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is relatively stable and easy to synthesize, making it an ideal candidate for laboratory experiments. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is non-toxic and relatively inexpensive, making it a cost-effective option for scientific research. However, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not as widely studied as other compounds, and its exact mechanism of action is still not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide research. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be studied for its potential applications in drug design, as it has been found to possess strong binding affinity for certain receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could also be studied for its potential applications in the development of new therapeutic agents, as it has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties. Finally, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the development of new materials, as it has been found to possess strong binding properties.
Synthesemethoden
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with anhydrous ammonia or ammonium chloride in a polar solvent such as methanol. The reaction is allowed to proceed for a few hours and the resulting product is purified by recrystallization or chromatography. Other methods for synthesizing 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide include the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with a base such as potassium hydroxide or sodium hydroxide, the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an amine such as trimethylamine, and the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an alcohol such as methanol or ethanol.
Eigenschaften
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-19-13-7-5-11-17(19)25-23(28)21-20(15-9-3-6-12-18(15)30-21)26-22(27)14-8-2-4-10-16(14)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXYTZOUNACQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6489733.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489742.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)

![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)


![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)